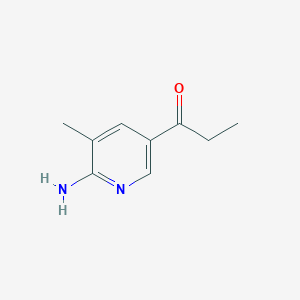

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(6-amino-5-methylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H12N2O/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

XULALCNEPVXMSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-amino-5-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-amino-5-methylpyridine with propanone. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and controlled temperature and pressure settings.

Industrial Production

For large-scale production, optimized reaction conditions are employed to maximize yield while minimizing costs. Continuous flow reactors are increasingly used in industry to enhance the efficiency of the synthesis process.

Medicinal Chemistry

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to act as a pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Biological Research

The compound is also used in studies exploring enzyme interactions and metabolic pathways. Its amino group facilitates hydrogen bonding, allowing it to interact effectively with biological targets such as enzymes and receptors.

Chemical Synthesis

In organic synthesis, 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one acts as an intermediate for creating more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one with structurally related compounds from the evidence:

Key Observations:

- Substituent Effects: The amino and methyl groups on the pyridine ring in the target compound contrast with electron-withdrawing groups (e.g., nitro, iodo in ) or aromatic systems (e.g., phenyl in ) in analogs. These differences influence electronic properties and reactivity .

- Biological Activity: Compounds like No. 2158 (hydroxyphenyl-pyridinyl propanone) exhibit genotoxicity concerns in flavouring agents, as reported by the WHO . The absence of hydroxyl or nitro groups in the target compound may mitigate such risks, though direct toxicity data are unavailable.

Biological Activity

1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one indicates the presence of a pyridine ring substituted with an amino group and a propanone functional group. The synthesis typically involves multi-step organic reactions, where reaction conditions are optimized for yield and purity. Common methods include:

- Refluxing with appropriate solvents.

- Catalytic hydrogenation to introduce the amino group.

- Purification through techniques such as chromatography.

Anticancer Properties

Research indicates that 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, particularly breast cancer cells (MDA-MB-231 and MCF-7). The compound showed a significant decrease in cell viability at concentrations as low as 6.25 µM, indicating strong antiproliferative effects .

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one | MDA-MB-231 | 6.25 |

| Other derivatives (e.g., 1f) | MCF-7 | 25 |

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by modulating enzyme activity or receptor interactions .

The biological activity of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is believed to involve interactions with specific molecular targets, including:

- Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cancer cell proliferation.

- Receptors : The compound may bind to receptors involved in cellular signaling, leading to altered cellular responses.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Breast Cancer Study : In vitro assays demonstrated that treatment with 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one resulted in significant reductions in cell viability across multiple breast cancer cell lines, suggesting its potential as a therapeutic agent .

- Antimicrobial Screening : The compound was tested against various pathogens and exhibited selective antibacterial activity, indicating its potential for development into new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of a pyridine core. A plausible route includes:

- Step 1 : Introduce the 5-methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

- Step 2 : Install the propan-1-one moiety through nucleophilic acyl substitution or ketone formation using Grignard reagents.

- Step 3 : Protect the amino group during synthesis (e.g., using Boc or Fmoc) to prevent side reactions.

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridine derivatives .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions in heterocyclic systems .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and ketone position. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the amino group may show broad peaks at δ 1.5–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode helps verify molecular weight (expected [M+H]⁺ ~ 207.2 g/mol).

Q. What are critical stability considerations for handling and storage?

Methodological Answer:

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the amino and ketone groups .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as the compound may hydrolyze in humid environments .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the primary amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity vs. temperature) .

- Byproduct analysis : Employ LC-MS to identify impurities (e.g., over-alkylation products) and adjust protecting group strategies .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to optimize reaction time .

Q. What computational strategies predict biological targets or reactivity?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). The pyridine ring’s electron-deficient nature may favor π-π stacking with aromatic residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The amino group’s lone pair may enhance reactivity at the ketone position .

- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability, critical for drug discovery applications .

Q. How can mechanistic studies elucidate the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays (IC₅₀ determination). Include positive controls (e.g., imatinib) .

- Cellular uptake studies : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.